molecular formula C10H8ClNO2 B13116137 7-Methoxy-1H-indole-2-carbonyl chloride CAS No. 84638-87-9

7-Methoxy-1H-indole-2-carbonyl chloride

Cat. No.: B13116137
CAS No.: 84638-87-9
M. Wt: 209.63 g/mol
InChI Key: CNURPHRJTDWILP-UHFFFAOYSA-N
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Description

7-Methoxy-1H-indole-2-carbonyl chloride is a reactive acyl chloride derivative of the indole scaffold, characterized by a methoxy (-OCH₃) group at position 7 and a carbonyl chloride (-COCl) group at position 2. Such methods are exemplified in the synthesis of 5-methoxyindole-2-carbonyl chloride, where refluxing 5-methoxyindole-2-carboxylic acid with SOCl₂ in dichloromethane yielded the acyl chloride in high purity . The reactivity of 7-methoxy-1H-indole-2-carbonyl chloride makes it a valuable intermediate for synthesizing amides, esters, and other derivatives, particularly in pharmaceutical research.

Properties

CAS No.

84638-87-9

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

7-methoxy-1H-indole-2-carbonyl chloride

InChI

InChI=1S/C10H8ClNO2/c1-14-8-4-2-3-6-5-7(10(11)13)12-9(6)8/h2-5,12H,1H3

InChI Key

CNURPHRJTDWILP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1NC(=C2)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-1H-indole-2-carbonyl chloride typically involves the following steps:

    Starting Material: The synthesis begins with 7-methoxyindole.

    Chlorination: The indole compound undergoes chlorination at the 2nd position using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl₂) under anhydrous conditions.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure 7-Methoxy-1H-indole-2-carbonyl chloride.

Industrial Production Methods

In an industrial setting, the production of 7-Methoxy-1H-indole-2-carbonyl chloride may involve:

    Large-scale Reactors: Utilizing large reactors to handle bulk quantities of starting materials and reagents.

    Continuous Flow Systems: Implementing continuous flow systems to ensure efficient and consistent production.

    Quality Control: Employing rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-1H-indole-2-carbonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

    Oxidation and Reduction: The indole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents like amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) under basic or acidic conditions.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.

Major Products Formed

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Thioesters: Formed by the reaction with thiols.

Scientific Research Applications

7-Methoxy-1H-indole-2-carbonyl chloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various indole derivatives and complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Methoxy-1H-indole-2-carbonyl chloride involves its reactivity towards nucleophiles due to the presence of the carbonyl chloride group. This reactivity allows it to form various derivatives with different biological and chemical properties. The indole ring structure also plays a crucial role in its interactions with biological targets, potentially affecting molecular pathways involved in cell signaling and metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 7-methoxy-1H-indole-2-carbonyl chloride with key analogs, focusing on structural features, reactivity, synthesis, and applications.

Structural and Functional Group Comparisons
Compound Name Substituents (Position) Functional Group Key Structural Features
7-Methoxy-1H-indole-2-carbonyl chloride Methoxy (7), Carbonyl chloride (2) -COCl Electron-donating (OCH₃) and electron-withdrawing (-COCl) groups at adjacent positions
5-Methoxyindole-2-carbonyl chloride Methoxy (5), Carbonyl chloride (2) -COCl Methoxy at position 5; resonance effects differ due to substituent positioning
7-Methoxy-1H-indole-3-carboxylic acid Methoxy (7), Carboxylic acid (3) -COOH Carboxylic acid at position 3; lower reactivity compared to acyl chloride
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Chloro (7), Methyl (3), Carboxylic acid (2) -COOH Electron-withdrawing Cl and -COOH; methyl group introduces steric effects

Key Observations :

  • Positional Isomerism: The methoxy group at position 7 (vs. 5) in the target compound alters electron density distribution.
  • Functional Group Reactivity : Acyl chlorides (-COCl) are significantly more reactive than carboxylic acids (-COOH) or esters, enabling faster nucleophilic substitutions (e.g., with amines or alcohols) .

Key Observations :

  • Chlorinating Agents : Thionyl chloride is preferred for indole carboxylic acids due to its efficiency in forming acyl chlorides without excessive byproducts .
  • Reaction Monitoring : For 5-methoxyindole-2-carbonyl chloride, optimal purity was achieved with 4–6 hours of heating; prolonged reactions led to decomposition . This suggests that 7-methoxy analogs may require similarly precise conditions.
Pharmacological Potential

For example, 5-methoxyindole-2-carbonyl chloride derivatives showed moderate yields in pharmacological assays, suggesting that positional isomerism (5- vs. 7-OCH₃) could influence target binding . The 7-methoxy substitution may enhance blood-brain barrier penetration due to increased lipophilicity, a hypothesis supported by studies on similar indole derivatives .

Biological Activity

7-Methoxy-1H-indole-2-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Molecular Formula: C10H8ClNO2
Molecular Weight: 213.63 g/mol
IUPAC Name: 7-Methoxy-1H-indole-2-carbonyl chloride
Canonical SMILES: COc1c[nH]c2c1cccc2C(=O)Cl

7-Methoxy-1H-indole-2-carbonyl chloride exhibits its biological activity primarily through the inhibition of specific enzymes and modulation of signaling pathways. It has been shown to interact with various molecular targets, including:

  • Enzymatic Inhibition: The compound acts as an inhibitor for certain kinases involved in cancer cell proliferation.
  • Apoptotic Pathways: It may induce apoptosis in cancer cells by activating caspases and modulating anti-apoptotic proteins.

Biological Activities

The biological activities of 7-Methoxy-1H-indole-2-carbonyl chloride have been documented in several studies, highlighting its potential as an anticancer agent and its effects on various cellular processes.

Anticancer Activity

Research indicates that this compound demonstrates significant cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values that suggest potent activity against colorectal carcinoma (HCT116) and lung carcinoma (A549) cell lines.

Cell Line IC50 Value (µM) Reference
HCT1166.76
A549193.93

Case Studies

  • Cytotoxic Effects on Cancer Cells
    A study evaluated the cytotoxicity of 7-Methoxy-1H-indole-2-carbonyl chloride against multiple cancer cell lines. The results indicated that the compound effectively inhibited cell growth, particularly in HCT116 cells, with a notable IC50 value of 6.76 µg/mL, outperforming standard chemotherapy agents like 5-fluorouracil (IC50 = 77.15 µg/mL) .
  • Mechanistic Insights
    Further investigations into the mechanism revealed that treatment with the compound led to cell cycle arrest at the G1/S phase, indicating a disruption in normal cell cycle progression which is critical for cancer cell proliferation . Flow cytometric analysis confirmed these findings, demonstrating significant alterations in cell cycle distribution post-treatment.

Comparative Analysis with Similar Compounds

To contextualize the activity of 7-Methoxy-1H-indole-2-carbonyl chloride, it is beneficial to compare it with structurally similar compounds:

Compound IC50 Value (µM) Biological Activity
6-Bromo-2-(methylthio)quinazolin-7-ol12.41Anticancer, enzyme inhibition
Indole-2-carboxylic acid derivativesVariesHIV integrase inhibition

These comparisons illustrate that while other compounds exhibit promising biological activities, 7-Methoxy-1H-indole-2-carbonyl chloride stands out for its selective potency against specific cancer types.

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